molecular formula C13H11Cl2N5 B6421220 [1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine CAS No. 890897-98-0

[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine

Cat. No.: B6421220
CAS No.: 890897-98-0
M. Wt: 308.16 g/mol
InChI Key: QRMLWRIUNBFPKH-UHFFFAOYSA-N
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Description

[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine is a pyrazolo-pyrimidine derivative featuring a 3,4-dichlorophenyl substituent at the 1-position and a dimethylamine group at the 4-position. Pyrazolo-pyrimidines are heterocyclic scaffolds widely explored in medicinal chemistry due to their structural resemblance to purines, enabling interactions with kinase ATP-binding pockets .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N,N-dimethylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N5/c1-19(2)12-9-6-18-20(13(9)17-7-16-12)8-3-4-10(14)11(15)5-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMLWRIUNBFPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1C=NN2C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine typically involves the reaction of 3,4-dichloroaniline with pyrazolo[4,5-e]pyrimidine derivatives under specific conditions. One common method includes the use of hydrazine hydrate in tetrahydrofuran at ambient temperature . Another approach involves the use of enaminonitrile, urea, and acetic acid under microwave irradiation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of ultrasonic-assisted synthesis has also been explored to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory activity .

Comparison with Similar Compounds

Key Implications :

Electronic Effects : Dimethylamine (electron-donating) vs. methoxyethylamine (polar, ether-containing) alters electron density on the pyrimidine ring, affecting binding to targets like kinases.

Metabolic Stability : The methoxyethyl group may confer longer half-life due to reduced oxidative metabolism compared to dimethylamine.

Cytotoxicity Screening Methods

The sulforhodamine B (SRB) assay is a gold standard for cytotoxicity evaluation, offering high sensitivity and compatibility with high-throughput screening .

Data Table: Structural and Functional Comparison

Parameter [1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine 1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Phenyl Substituent 3,4-Dichlorophenyl 4-Chlorophenyl
Amine Group Dimethylamine 2-Methoxyethylamine
Molecular Weight (g/mol) ~375 (estimated) 361.8 (reported)
logP (Predicted) ~3.5 (higher lipophilicity) ~2.8 (moderate lipophilicity)
Synthetic Route Likely analogous to pyrazolo-pyrimidinone protocols Not explicitly described; similar condensation steps inferred

Research Tools and Methodologies

  • Structural Visualization : Tools like UCSF Chimera enable molecular docking and comparative analysis of pyrazolo-pyrimidine derivatives, aiding in rational drug design .
  • Cytotoxicity Profiling : The SRB assay’s reliability in quantifying cell viability supports its use for benchmarking analogs .

Biological Activity

[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]dimethylamine is a synthetic heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews its biological activity, focusing on anticancer properties and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazolo[4,5-e]pyrimidine core, which is known for various pharmacological effects. The presence of the 3,4-dichlorophenyl substituent suggests enhanced interactions with biological targets.

Key Properties:

  • Molecular Formula: C12H12Cl2N4
  • CAS Number: 890897-98-0
  • Molecular Weight: 269.15 g/mol

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer activity. The pyrazolo[4,5-e]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.

Case Study:
A study evaluated the cytotoxic effects of related pyrazolo compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that these compounds induced apoptosis via caspase activation and modulated key signaling pathways such as NF-κB and p53. Notably, compounds showed lower IC50 values compared to standard treatments like cisplatin, indicating higher potency against cancer cells .

CompoundIC50 (µM)Mechanism of Action
Compound A0.25Caspase activation, NF-κB suppression
Compound B0.50Induction of apoptosis via ROS generation
This compoundTBDTBD

Kinase Inhibition

The compound is hypothesized to act as a kinase inhibitor, which is a critical mechanism in the development of targeted cancer therapies. Kinases play vital roles in cell signaling pathways that regulate cell growth and survival.

Research Findings:
Studies have shown that similar pyrazolo derivatives can inhibit various kinases involved in tumor progression. The exact kinase targets for this compound remain to be fully elucidated but are expected to align with those observed in related compounds .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest: Interference with cell cycle regulators.
  • Autophagy Modulation: Induction of autophagic processes contributing to cell death.

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